DL-2-Aminobutyric acid

Catalog No.
S660982
CAS No.
2835-81-6
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-2-Aminobutyric acid

CAS Number

2835-81-6

Product Name

DL-2-Aminobutyric acid

IUPAC Name

2-azaniumylbutanoate

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)

InChI Key

QWCKQJZIFLGMSD-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)N

Synonyms

(2S)-2-aminobutanoic acid, 2-aminobutanoic acid, 2-aminobutyric acid, alpha-aminobutyric acid, alpha-aminobutyric acid, (+-)-isomer, alpha-aminobutyric acid, (R)-isomer, alpha-aminobutyric acid, (S)-isomer, butyrine, butyrine, (+-)-isomer, butyrine, (R)-isomer, butyrine, (S)-isomer, homoalanine, L-2-aminobutyric acid, l-homoalanine

Canonical SMILES

CCC(C(=O)[O-])[NH3+]

Neuroscience and Physiology

  • Gamma-Aminobutyric Acid (GABA)

    The most common form of 2-Aminobutyric acid in biological systems is Gamma-Aminobutyric Acid (GABA), with the L isomer configuration. GABA is the major inhibitory neurotransmitter in the central nervous system . It plays a crucial role in regulating neuronal activity, affecting functions like mood, anxiety, motor control, and sensory perception . Research in this area focuses on understanding how GABA interacts with different receptors in the brain and how its dysfunction might contribute to neurological disorders like epilepsy, anxiety, and insomnia .

  • D-2-Aminobutyric Acid (D-BAIBA)

    Less is known about the role of D-2-Aminobutyric acid (D-BAIBA) in the nervous system. However, recent research suggests it might be involved in regulating bone health and muscle function . Studies are ongoing to elucidate its specific functions and potential interactions with GABA.

Pharmaceutical Development

  • L-2-Aminobutyric Acid (L-ABA) as a Building Block: The L isomer of 2-Aminobutyric acid (L-ABA) is an unnatural amino acid not typically found in organisms. Due to its specific chemical structure, L-ABA serves as a valuable building block for synthesizing various pharmaceutical drugs . Some examples include anti-epileptic medications like Levetiracetam and anti-tuberculosis drugs like Ethambutol . Research in this field focuses on developing efficient and cost-effective methods for producing L-ABA for large-scale drug manufacturing.

DL-2-Aminobutyric acid is an amino acid with the chemical formula C₄H₉NO₂ and a molecular weight of 103.1198 g/mol. It is classified as a non-proteinogenic amino acid and exists in two enantiomeric forms: D-2-aminobutyric acid and L-2-aminobutyric acid. This compound, also known as 2-amino-n-butyric acid or α-aminobutyric acid, plays a significant role in various biochemical processes and has garnered interest in both academic research and industrial applications .

The mechanism of action of 2-ABA in biological systems is still under investigation. Some studies suggest it might play a role in plant defense mechanisms [].

Case Study:

A study in 2010 showed that 2-ABA accumulated in rice plants infected with a fungal pathogen []. This suggests a potential role in the plant's defense response. However, more research is needed to understand the exact mechanism.

Information on the safety hazards of 2-ABA is currently limited. As with any new compound, proper handling procedures should be followed during research.

Future Research Directions

2-ABA remains a subject of ongoing research. Here are some potential areas for future exploration:

  • Elucidating the complete biosynthetic pathway of 2-ABA in different organisms.
  • Understanding the detailed mechanism of action of 2-ABA in biological systems.
  • Exploring potential applications of 2-ABA in agriculture or medicine.
Typical of amino acids, including:

  • Transamination: This reaction involves the transfer of an amino group to a keto acid, forming new amino acids.
  • Decarboxylation: Under certain conditions, DL-2-aminobutyric acid can lose its carboxyl group, leading to the formation of butyric acid.
  • Condensation Reactions: It can react with other amino acids or compounds to form peptides or other derivatives .

DL-2-Aminobutyric acid exhibits various biological activities:

  • Neurotransmitter Role: It is involved in neurotransmission processes and may influence the activity of certain neurotransmitters.
  • Metabolic Pathways: The compound participates in metabolic pathways related to energy production and amino acid synthesis.
  • Potential Therapeutic

Several methods exist for synthesizing DL-2-Aminobutyric acid:

  • Chemical Resolution: This method involves separating the enantiomers of racemic mixtures using chiral agents or substrates .
  • Fermentation Processes: Microbial fermentation techniques can be employed to produce DL-2-Aminobutyric acid from various substrates, often utilizing genetically modified strains of bacteria such as Escherichia coli. .
  • Chemical Synthesis: Direct synthesis from simpler organic compounds through condensation reactions is also common .

Research on the interactions of DL-2-Aminobutyric acid includes:

  • Enzyme Interactions: Studies have shown that it can influence enzyme activity related to amino acid metabolism.
  • Receptor Binding: Investigations into its binding affinity with neurotransmitter receptors are ongoing, suggesting potential implications for mood regulation and cognitive functions .

DL-2-Aminobutyric acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
2-Aminobutyric AcidC₄H₉NO₂Non-proteinogenic; exists as D and L forms
Gamma-Aminobutyric AcidC₄H₉NO₂Functions as an inhibitory neurotransmitter (GABA)
L-AlanineC₃H₇NO₂Proteinogenic; involved in protein synthesis
L-ValineC₅H₁₁NO₂Essential amino acid; important for muscle metabolism

DL-2-Aminobutyric acid is unique due to its specific structural configuration that allows it to participate in distinct biochemical pathways not associated with the other similar compounds listed above. Its role in neurotransmission further differentiates it from conventional proteinogenic amino acids .

Physical Description

White solid; [Acros Organics MSDS]

XLogP3

-1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

103.063328530 g/mol

Monoisotopic Mass

103.063328530 g/mol

Heavy Atom Count

7

UNII

8306QPJ19P

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 55 of 56 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Alpha-Aminobutyric Acid is an alpha-amino acid that is a derivative of alanine with a side chain that is one carbon longer than the alanine side chain. It is synthesized through the transamination of oxobutyrate and is utilized in the biosynthesis of nonribosomal peptides.

Pictograms

Irritant

Irritant

Other CAS

1492-24-6
2835-81-6
80-60-4

Wikipedia

2-aminobutyric acid

Use Classification

Cosmetics -> Hair conditioning

General Manufacturing Information

Butanoic acid, 2-amino-: INACTIVE

Dates

Modify: 2023-08-15

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